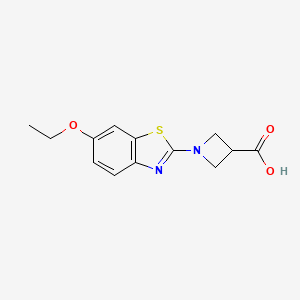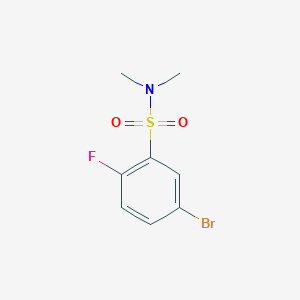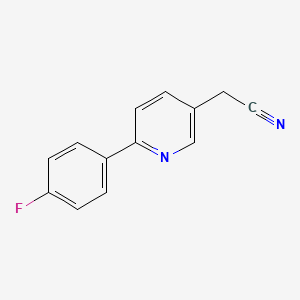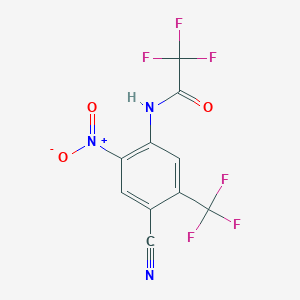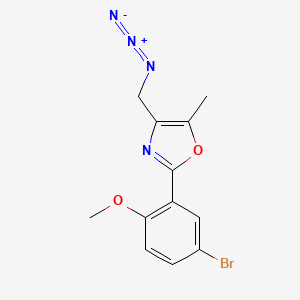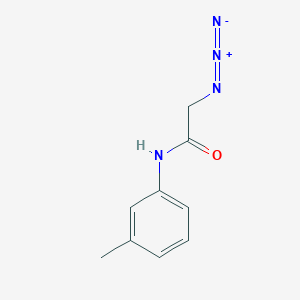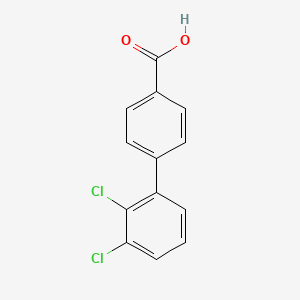![molecular formula C18H20FN3O4S B1440622 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine CAS No. 1262222-59-2](/img/structure/B1440622.png)
1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine
Overview
Description
1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine, abbreviated as FMN-PZ, is an organic compound with a molecular formula of C12H16FN3O4S. It is a yellow solid that has been studied for its potential applications in various scientific fields, such as organic synthesis, drug design, and medicinal chemistry. FMN-PZ has been found to have a wide range of biological activity and is a promising candidate for further research.
Scientific Research Applications
Synthesis and Antibacterial Activities
A study focused on designing and synthesizing novel piperazine derivatives, including compounds structurally related to 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine. These derivatives demonstrated significant antibacterial activities against various pathogens, highlighting the compound's potential in developing new antibacterial agents (Wu Qi, 2014).
Antioxidant Properties
Research into 2-alkoxyphenylcarbamic acid derivatives containing a piperazine moiety, akin to the structural framework of 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine, revealed promising in vitro antioxidant potential. These compounds were effective in scavenging free radicals and reducing oxidative stress, indicating their potential application in oxidative stress-related diseases (Malík et al., 2017).
Antimicrobial and Antiviral Activities
The synthesis of various fluorinated sulfonamide and carbamate derivatives, including structures similar to the compound , has been explored for their potential antimicrobial and antiviral activities. These studies provide insights into the compound's possible applications in treating infectious diseases (Janakiramudu et al., 2017).
Tumor Glycolysis Imaging
A study developed a radiolabeled compound for imaging tumor glycolysis through noninvasive measurement, utilizing structural motifs similar to 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine. This research highlights the potential use of such compounds in cancer diagnostics and monitoring (Beinat et al., 2017).
Adenosine Receptor Antagonism
Compounds with structural features reminiscent of 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine have been investigated for their potential as adenosine receptor antagonists. Such properties suggest possible therapeutic applications in cardiovascular diseases, neurological disorders, and cancer (Borrmann et al., 2009).
properties
IUPAC Name |
1-(4-fluoro-5-methyl-2-nitrophenyl)-4-(3-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c1-13-4-3-5-15(10-13)27(25,26)21-8-6-20(7-9-21)17-11-14(2)16(19)12-18(17)22(23)24/h3-5,10-12H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVQPDFFSDQQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C(=C3)C)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1440540.png)
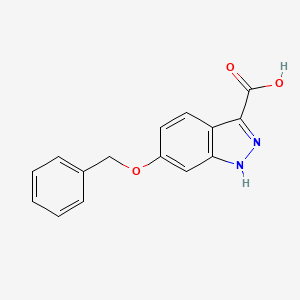
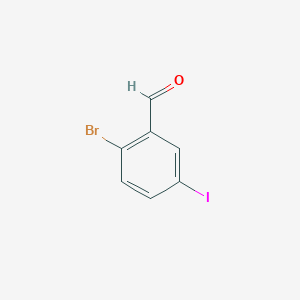
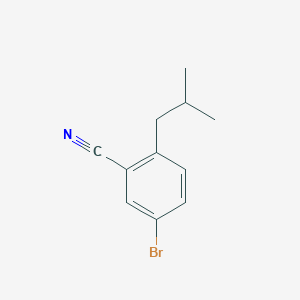
![3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline](/img/structure/B1440546.png)

![9-Benzyl-6,9-diazaspiro[4.5]decane](/img/structure/B1440549.png)
